Comparative Degradation Efficacy: Degrader-2 (7b) vs. 7a and 7e in JURKAT and HEK293T Cells
In a head-to-head comparison of TMP-PROTAC analogs, Degrader-2 (compound 7b) demonstrated superior degradation of eDHFR-YFP fusion protein in JURKAT cells, achieving robust knockdown as early as 4 hours post-treatment [1]. The study's screening data explicitly indicate that compounds 7b and 7c downregulate eDHFR-YFP most effectively, whereas compounds 7a and 7e showed significantly attenuated or negligible degradation under identical conditions [1]. This performance divergence was validated in HEK293T cells, where 7b consistently outperformed 7a and 7e, confirming that the structural features of 7b confer enhanced degradation kinetics and maximal response relative to these direct structural analogs [1].
| Evidence Dimension | Degradation efficacy of eDHFR-YFP fusion protein |
|---|---|
| Target Compound Data | Robust, effective degradation observed at 4 h post-treatment (JURKAT cells) |
| Comparator Or Baseline | Compounds 7a and 7e: significantly reduced or undetectable degradation |
| Quantified Difference | Qualitative assessment: 7b achieved effective degradation; 7a and 7e exhibited inferior or negligible activity |
| Conditions | JURKAT-eDHFR-YFP and HEK293T-eDHFR-YFP cells, assessed by flow cytometry (YFP fluorescence) and Western blot (anti-GFP), n=3 independent experiments [1] |
Why This Matters
This direct comparative evidence demonstrates that not all TMP-PROTACs are functionally equivalent; Degrader-2 (7b) provides a validated degradation profile that ensures experimental reproducibility and reliable target knockdown in cellular assays.
- [1] Etersque, J.M., Lee, I.K., Sharma, N. et al. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs. Nat Commun 14, 7071 (2023). View Source
